4,7-Dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione
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Overview
Description
4,7-Dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with chlorine atoms at positions 4 and 7, and a hydroxyphenyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of 4,7-dichloro-2-aminophenol with phthalic anhydride under reflux conditions in a suitable solvent such as toluene . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired isoindoline-1,3-dione scaffold.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as silica-supported niobium complexes (SiO2-tpy-Nb) have been employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the isoindoline-1,3-dione ring can be reduced to form isoindoline derivatives.
Substitution: The chlorine atoms at positions 4 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
4,7-Dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymer additives
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally similar compound with a wide range of applications in organic synthesis and pharmaceuticals.
N-Phenylphthalimide: Another derivative with similar reactivity and applications.
4,7-Dichloroisoindoline-1,3-dione: Lacks the hydroxyphenyl group but shares the isoindoline-1,3-dione core structure.
Uniqueness
4,7-Dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione is unique due to the presence of both chlorine atoms and a hydroxyphenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4,7-dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3/c15-7-5-6-8(16)12-11(7)13(19)17(14(12)20)9-3-1-2-4-10(9)18/h1-6,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNBUOLLCKVGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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